molecular formula C23H29NO11 B2934890 Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate CAS No. 1094684-43-1

Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate

Cat. No.: B2934890
CAS No.: 1094684-43-1
M. Wt: 495.481
InChI Key: GCHAUVQUEGWZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate typically involves multiple steps, starting with the acetylation of a suitable precursor. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The process may involve protecting groups to ensure the selective acetylation of specific hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure consistency and yield. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The acetyl groups can be oxidized to form carboxylic acids.

  • Reduction: Reduction reactions can be used to remove acetyl groups, yielding hydroxyl groups.

  • Substitution: Substitution reactions can occur at the acetyl or hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid, under acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous ether.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Carboxylic acids derived from the acetyl groups.

  • Reduction: Hydroxylated derivatives of the original compound.

  • Substitution: A variety of substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple acetyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate may be used to study enzyme-substrate interactions, particularly those involving acetyltransferases.

Medicine: Potential medicinal applications include its use as a precursor for drug synthesis or as a tool in studying metabolic pathways related to acetylation.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyacetate

  • Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyacetamide

  • Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid

Uniqueness: Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is unique due to its specific arrangement of acetyl groups and its potential applications in various fields. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO11/c1-6-30-22(29)16-9-7-8-10-17(16)34-23-19(24-12(2)25)21(33-15(5)28)20(32-14(4)27)18(35-23)11-31-13(3)26/h7-10,18-21,23H,6,11H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHAUVQUEGWZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.